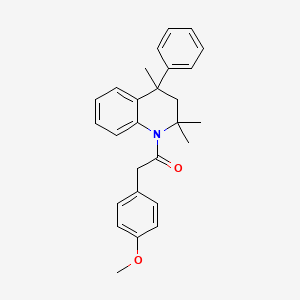

2-(4-methoxyphenyl)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

Description

The compound 2-(4-methoxyphenyl)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone (hereafter referred to as the target compound) is a synthetic small molecule featuring a 3,4-dihydroquinoline core substituted with a 4-methoxyphenylacetyl group. The dihydroquinoline moiety is further modified with 2,2,4-trimethyl and 4-phenyl groups, which confer steric bulk and influence electronic properties.

However, its pharmacological profile remains underexplored in the literature provided.

Properties

Molecular Formula |

C27H29NO2 |

|---|---|

Molecular Weight |

399.5 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)ethanone |

InChI |

InChI=1S/C27H29NO2/c1-26(2)19-27(3,21-10-6-5-7-11-21)23-12-8-9-13-24(23)28(26)25(29)18-20-14-16-22(30-4)17-15-20/h5-17H,18-19H2,1-4H3 |

InChI Key |

JWTZNPDJPKLYSV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C2=CC=CC=C2N1C(=O)CC3=CC=C(C=C3)OC)(C)C4=CC=CC=C4)C |

Origin of Product |

United States |

Biological Activity

The compound 2-(4-methoxyphenyl)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone , also referred to as (4-methoxyphenyl)(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone , has garnered attention in the field of medicinal chemistry for its potential biological activities. This article reviews the compound's structure, properties, and biological activities based on various research findings.

The molecular formula of the compound is with a molecular weight of 385.51 g/mol . The compound features a complex structure that includes a methoxy group and a quinoline moiety, which are known to contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C26H27NO2 |

| Molecular Weight | 385.51 g/mol |

| LogP | 5.4968 |

| Polar Surface Area | 21.5963 Ų |

| Hydrogen Bond Acceptors | 3 |

Anticancer Activity

Research has indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of quinoline have shown activity against various cancer cell lines. In vitro studies demonstrated that certain quinoline derivatives can inhibit cell proliferation in human breast cancer cells with IC50 values ranging from 27.3 µM to 43.4 µM .

Antimicrobial Properties

Quinoline derivatives are also noted for their antimicrobial activity. Studies have shown that compounds with similar structural features can inhibit the growth of bacteria and fungi. The presence of the methoxy group may enhance this activity by improving solubility and bioavailability .

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects associated with quinoline-based compounds. These compounds have been studied for their potential in treating neurodegenerative diseases due to their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease . The inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Anticancer Efficacy : A study on a series of quinoline derivatives reported one compound exhibiting an IC50 value of 6.2 µM against HCT-116 colon carcinoma cells .

- Antimicrobial Activity : Research highlighted that certain methoxy-substituted quinolines exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in infectious diseases .

- Neuroprotective Action : Inhibitory effects on AChE were observed in several synthesized quinoline-based compounds, indicating their potential role in treating neurological disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s key structural elements include:

- 2,2,4-Trimethyl and 4-phenyl groups : Enhance lipophilicity and steric hindrance.

Table 1: Structural Comparison with Analogs

Key Observations:

The thiadiazole-sulfanyl group in STK105864 increases molecular weight and polar surface area, which may affect bioavailability .

Ononetin’s phenolic hydroxyl groups contribute to antioxidant properties, whereas methoxy groups in the target compound may reduce metabolic instability .

Pharmacological and Physicochemical Properties

Table 2: Physicochemical Comparison

| Property | Target Compound | AR54 | CAS 352660-39-0 | Ononetin |

|---|---|---|---|---|

| LogP | ~5.2 (predicted) | 4.1 | 4.8 | 2.5 |

| Water Solubility | Low | Moderate | Low | High |

| Hydrogen Bond Donors | 0 | 1 | 0 | 2 |

| Polar Surface Area | 45 Ų | 78 Ų | 40 Ų | 67 Ų |

Functional Insights:

- The target compound’s high LogP (predicted) and low solubility suggest challenges in formulation, necessitating prodrug strategies or nanocarrier systems.

- Ononetin’s higher solubility and antioxidant activity highlight the trade-off between lipophilicity and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.